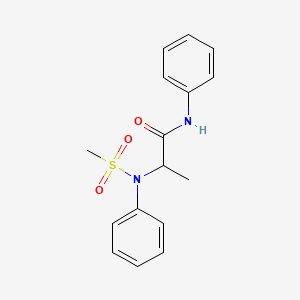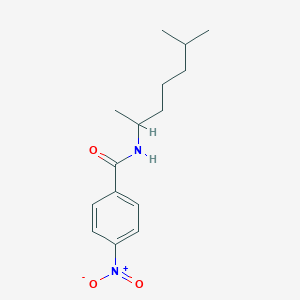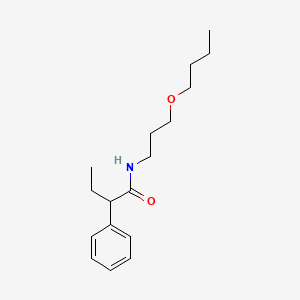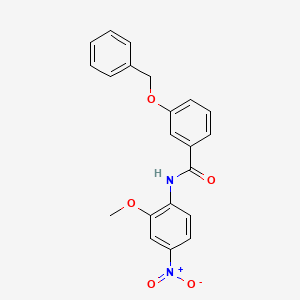
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide
Übersicht
Beschreibung
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been extensively studied for its potential applications in various scientific research fields. TMB-4 is a white crystalline powder that is soluble in organic solvents, such as methanol and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in neuronal cells. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression. In neuronal cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to activate the Nrf2-Keap1 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit cell migration and invasion, which are mechanisms of cancer metastasis. In neuronal cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which are involved in oxidative stress. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to increase the expression of neurotrophic factors, which are involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity, as it has been shown to have minimal cytotoxic effects on normal cells. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is soluble in organic solvents, which allows for easy manipulation and administration in lab experiments. However, one limitation of using N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is its limited stability in aqueous solutions, which may affect its efficacy in certain research applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide. One potential direction is the development of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide derivatives with improved stability and efficacy in aqueous solutions. Another potential direction is the investigation of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer effects. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in different research applications, which may lead to the development of novel therapeutic strategies.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(6-methylheptan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)8-7-9-16(6)18-21(19,20)17-14(4)10-13(3)11-15(17)5/h10-12,16,18H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQJEWZIUJGGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)
![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)

![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976960.png)
![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3976973.png)


![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B3976996.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)

